1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt
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Overview
Description
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes naphthalene and phenylene groups connected through azo linkages and sulfonic acid groups. It is commonly used in dyeing processes and has significant industrial relevance.
Preparation Methods
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves several steps:
Diazotization: This process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-amino-4-methylanisole.
Light Gasification: The final step involves light gasification to obtain the desired product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s ability to bind to proteins and other biomolecules makes it useful in various biological assays.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in dyeing and other applications. The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid disodium salt: This compound lacks the azo linkages and has different applications.
Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate): This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt lies in its specific combination of functional groups, which confer distinct chemical reactivity and application potential.
Properties
CAS No. |
28706-22-1 |
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Molecular Formula |
C35H24N6Na4O15S4 |
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]carbamoylamino]-2-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-55-29-15-19(9-11-27(29)40-38-21-13-25-23(33(17-21)59(49,50)51)5-3-7-31(25)57(43,44)45)36-35(42)37-20-10-12-28(30(16-20)56-2)41-39-22-14-26-24(34(18-22)60(52,53)54)6-4-8-32(26)58(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
KIKXQDFFSVCVQD-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])OC)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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